molecular formula C9H5Cl3F2N2O B3042546 N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea CAS No. 646989-44-8

N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea

Cat. No. B3042546
CAS RN: 646989-44-8
M. Wt: 301.5 g/mol
InChI Key: YUHQKAJNBYWPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea, commonly known as DFTU, is a synthetic compound that has been extensively studied for its potential applications in the field of agriculture. DFTU is a herbicide that is used to control a wide range of weeds in various crops. It is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Crystal Structure and Molecular Conformation

  • Crystal Structure Insights : The title compound exhibits a notable molecular conformation, with the 2,6-difluorophenyl ring displaying a significant twist from the urea plane. This conformation is stabilized by intramolecular N—H—O hydrogen bonds, contributing to the molecule's stability and reactivity (Yan et al., 2008).

Chemical Synthesis and Reactivity

  • N-Chlorination Efficiency : The compound has been used as a chlorinating agent in a protocol for N-chlorination of various protected amino esters, amides, and peptides. Its efficiency in transformation under mild conditions with quantitative yields highlights its potential in chemical synthesis (Sathe et al., 2007).
  • Inhibitory Properties in Chitin Synthesis : The crystal structure of a related compound, 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl) urea, identifies it as an inhibitor of chitin synthesis, which could indicate similar properties for the target compound (Zhong et al., 1998).

Potential in Agricultural and Biochemical Applications

  • Fungicidal Activities : The compound N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, structurally related to the target molecule, has shown excellent fungicidal activities against several pathogens, suggesting a potential application in agriculture (Song et al., 2008).
  • Herbicidal Properties : Studies on N-cyclopropyl-N′-(2-fluorophenyl) urea, an analog, have indicated its use as a selective herbicide, with the compound's in vitro activity correlating with whole-plant phytotoxicity following application (Gardner et al., 1985).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(1,2,2-trichloroethenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F2N2O/c10-7(11)8(12)16-9(17)15-6-4(13)2-1-3-5(6)14/h1-3H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQKAJNBYWPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NC(=C(Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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